HSV-1 Thymidine Kinase Inhibition: thienyl-dCyd vs. furan-dUrd and thienyl-dUrd
The nucleoside derivative 5-(thien-2-yl)-2'-deoxycytidine (thienyl-dCyd) directly competes with the natural substrate for HSV-1 TK. Its Ki is higher than that of the analogous 5-(thien-2-yl)-dUrd, indicating that the nucleobase (cytosine vs. uracil) significantly influences binding affinity. This provides a quantitative basis for selecting the cytosine analog when a differentiated TK interaction profile is desired [1].
| Evidence Dimension | Inhibition constant (Ki) for HSV-1 Thymidine Kinase |
|---|---|
| Target Compound Data | Ki = 1.32 µM (with dThd as substrate); Ki = 4.5 µM (Ki/Km = 0.17, with dCyd as substrate) |
| Comparator Or Baseline | 5-(furan-2-yl)-dUrd Ki = 0.94 µM; 5-(thien-2-yl)-dUrd Ki = 0.71 µM |
| Quantified Difference | The Ki of thienyl-dCyd is 1.4-fold to 1.9-fold higher than furan-dUrd and thienyl-dUrd, respectively, and its Ki/Km ratio with the alternative substrate dCyd is 0.17. |
| Conditions | Highly purified HSV-1 TK derived from HSV-1 TK gene-transfected murine mammary carcinoma FM3A cells; competitive inhibition with respect to dThd. |
Why This Matters
This demonstrates that 5-(2-thienyl)cytosine-derived nucleosides have a specific, quantifiable affinity for HSV-TK that is distinct from the more potent thienyl-uracil analogs, allowing researchers to tune enzyme interactions for mechanistic studies or therapeutic applications.
- [1] Bohman, C., & et al. (1994). Mechanism of cytostatic action of novel 5-(thien-2-yl)- and 5-(furan-2-yl)-substituted pyrimidine nucleoside analogues against tumor cells transfected by the thymidine kinase gene of herpes simplex virus. Journal of Biological Chemistry, 269(11), 8036-8043. View Source
